L-Alanine cyclobutylmethyl ester HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

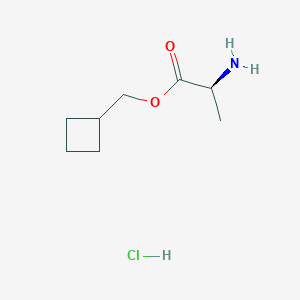

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclobutylmethyl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6(9)8(10)11-5-7-3-2-4-7;/h6-7H,2-5,9H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYPRUSKMNOZEC-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1CCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1CCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Principles and Significance of L Alanine Ester Hydrochlorides in Advanced Chemical Research

Role of L-Amino Acid Ester Hydrochlorides as Chiral Building Blocks

In the realm of organic synthesis, the construction of complex, three-dimensional molecules with precise atomic arrangements is a primary objective. Chiral building blocks are foundational to this endeavor, as they are enantiomerically pure compounds that serve as starting materials for the synthesis of more intricate chiral structures. researchgate.net Among the most valuable of these building blocks are the naturally occurring amino acids. nih.gov

Almost all common amino acids are chiral, existing predominantly in the L-configuration. csbsju.edu This natural abundance provides a readily available and inexpensive source of chirality for synthetic chemists. Amino acids contain at least two reactive functional groups—an amine and a carboxylic acid—making them versatile starting points for a wide array of chemical transformations. csbsju.edu

To selectively utilize their reactivity, one functional group is often "protected" while the other is modified. The esterification of the carboxylic acid group is a common protection strategy, leading to the formation of amino acid esters. nih.gov This allows chemists to perform reactions specifically at the amino group. These esters are crucial intermediates in various synthetic applications, including peptide synthesis and their use as chiral sources. nih.govcaymanchem.com

Amino acid esters are frequently prepared and stored as their hydrochloride salts. nih.gov This salt formation offers several practical advantages. It often results in stable, crystalline solids that are easier to handle, purify, and store compared to their free amine counterparts. caymanchem.comorgsyn.org The hydrochloride form can also enhance solubility in the organic solvents typically used for synthetic reactions. caymanchem.comnih.gov The synthesis of amino acid ester hydrochlorides can be achieved through various methods, such as the reaction of an amino acid with an alcohol in the presence of reagents like thionyl chloride or trimethylchlorosilane. nih.govgoogle.comgoogle.com

Overview of Alanine (B10760859) Derivatives in the Context of Stereoselective Synthesis

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. Given its role in biology, producing the correct stereoisomer is often critical in the pharmaceutical and agrochemical industries. rsc.org Alanine, as one of the simplest chiral amino acids, is a cornerstone in this field. rsc.org Its small methyl side chain provides a fundamental chiral scaffold without the complications that larger, more functionalized side chains might introduce.

Derivatives of alanine, particularly its esters, are widely employed in stereoselective synthesis, where the existing stereocenter on the L-alanine core directs the formation of new chiral centers in a predictable manner. This transfer of chirality is a powerful strategy for building complex molecules with specific three-dimensional geometries.

Several key synthetic strategies utilize alanine derivatives:

Asymmetric Synthesis of Unnatural Amino Acids: Unnatural amino-acids are vital components in many modern pharmaceuticals. nih.gov Alanine ester derivatives can be converted into chiral imines, which can then undergo stereoselective additions. For instance, visible light-promoted photoredox catalysis has been used for C-radical additions to chiral imines derived from alanine esters, providing a convenient route to highly functionalized, unnatural α-amino acids. nih.govrsc.org

Organocatalysis: In some contexts, alanine itself can act as a simple, acyclic organocatalyst. It has been shown to catalyze direct asymmetric intermolecular aldol (B89426) reactions between ketones and aldehydes with excellent stereocontrol. rsc.org

Peptide Synthesis: L-alanine esters are common building blocks in the solution-phase synthesis of peptides, where precise stereochemistry is paramount for the final peptide's structure and function. caymanchem.comsigmaaldrich.com

Chiral Auxiliaries: The chiral framework of alanine can be temporarily incorporated into a non-chiral molecule to direct a stereoselective reaction. After the desired transformation, the alanine auxiliary is removed, having fulfilled its role of inducing chirality. Amino acids and their derivatives have been widely explored for this purpose. researchgate.net

The utility of alanine derivatives in these and other transformations underscores their importance as versatile and reliable tools for constructing optically pure molecules. nih.gov

Unique Structural and Conformational Considerations of the Cyclobutylmethyl Ester Moiety

The "cyclobutylmethyl ester" portion of L-Alanine cyclobutylmethyl ester HCl introduces a unique set of structural and conformational properties that are of significant interest in medicinal chemistry and materials science. lifechemicals.comcymitquimica.com The cyclobutane (B1203170) ring is a four-membered carbocycle notable for its inherent ring strain and distinct three-dimensional structure. nih.govacs.org

Structural Properties of Cyclobutane: Unlike the planar depiction often used in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or folded conformation to alleviate the torsional strain that would exist in a planar structure. nih.govdalalinstitute.commaricopa.edu This gives the ring a defined 3D shape, a feature increasingly exploited in drug design to create molecules that can fit into complex biological targets. nih.govnih.gov The strain energy of cyclobutane is significant (approximately 26.3 kcal/mol), making it more strained than cyclopentane (B165970) or cyclohexane (B81311) but less so than cyclopropane. nih.gov This inherent strain can also be harnessed to influence the molecule's reactivity. acs.org

| Cycloalkane | Ring Strain (kcal/mol) | Primary Source of Strain | Preferred Conformation |

|---|---|---|---|

| Cyclopropane | 28.1 | Angle Strain & Torsional Strain | Planar |

| Cyclobutane | 26.3 | Angle Strain & Torsional Strain | Puckered/Folded nih.govdalalinstitute.com |

| Cyclopentane | 7.1 | Torsional Strain | Envelope maricopa.edu |

| Cyclohexane | 0 | (Essentially Strain-Free) | Chair maricopa.edu |

Role in Advanced Chemical Research: In medicinal chemistry, the introduction of a cyclobutane fragment is a strategic choice to impart conformational restriction on a molecule. lifechemicals.com The rigid, puckered structure can lock a portion of the molecule into a specific orientation, which can be advantageous for binding to a biological target. The cyclobutane motif is sometimes used as a bioisosteric replacement for other common groups, such as a gem-dimethyl unit or even an aromatic ring, offering potentially improved physicochemical properties like metabolic stability. nih.gov

Sophisticated Spectroscopic and Structural Characterization of L Alanine Cyclobutylmethyl Ester Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a detailed picture of the connectivity and stereochemistry of L-Alanine cyclobutylmethyl ester hydrochloride can be constructed.

The ¹H NMR spectrum of L-Alanine cyclobutylmethyl ester hydrochloride is predicted to exhibit distinct signals corresponding to the protons of the L-alanine core and the cyclobutylmethyl ester group. The presence of the hydrochloride salt would result in the protonation of the primary amine to an ammonium group (-NH₃⁺), the protons of which would likely appear as a broad singlet. The α-proton of the alanine (B10760859) moiety is expected to be a quartet due to coupling with the three protons of the adjacent methyl group. These β-protons of the methyl group, in turn, would appear as a doublet.

The cyclobutylmethyl portion of the molecule also presents a unique set of signals. The two methylene protons of the ester linkage (-O-CH₂-) are diastereotopic and would be expected to show distinct chemical shifts, appearing as a doublet of doublets. The single proton on the cyclobutane (B1203170) ring attached to this methylene group would be a multiplet, as would the remaining protons of the cyclobutane ring, likely appearing in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbon of the ester group is expected to have the largest chemical shift. The α-carbon of the alanine residue and the carbons of the cyclobutylmethyl group will have characteristic chemical shifts that are influenced by their local electronic environments.

Table 1: Predicted ¹H NMR Data for L-Alanine Cyclobutylmethyl Ester Hydrochloride

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.3 | br s | - | -NH₃⁺ |

| ~4.1 | q | 7.1 | α-H |

| ~4.0 | dd | 10.5, 6.5 | -O-CH₂- |

| ~2.5 | m | - | -CH- (cyclobutane) |

| ~1.9-2.1 | m | - | cyclobutane ring protons |

| ~1.8-1.9 | m | - | cyclobutane ring protons |

| ~1.6 | d | 7.1 | -CH₃ |

Table 2: Predicted ¹³C NMR Data for L-Alanine Cyclobutylmethyl Ester Hydrochloride

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (ester) |

| ~70 | -O-CH₂- |

| ~50 | α-C |

| ~35 | -CH- (cyclobutane) |

| ~25 | cyclobutane ring carbons |

| ~18 | cyclobutane ring carbon |

| ~16 | -CH₃ |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, a cross-peak would be expected between the α-proton and the protons of the β-methyl group in the alanine portion. Similarly, correlations would be observed between the methylene protons of the ester and the adjacent methine proton of the cyclobutane ring, as well as among the protons of the cyclobutane ring itself.

An HSQC spectrum would establish the correlation between each proton and the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals. For example, the signal for the α-proton would show a correlation to the signal for the α-carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of L-Alanine cyclobutylmethyl ester hydrochloride would be expected to display a number of characteristic bands corresponding to the various vibrational modes of the molecule. The presence of the ammonium group (-NH₃⁺) would give rise to N-H stretching vibrations in the region of 3000-3300 cm⁻¹. The C-H stretching vibrations of the methyl and cyclobutylmethyl groups would be observed around 2850-3000 cm⁻¹.

A strong absorption band in the IR spectrum, characteristic of the ester carbonyl group (C=O), is anticipated around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester linkage would likely produce bands in the 1000-1300 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands arising from various bending and deformation modes of the molecule, including those of the cyclobutane ring. optica.orgrsc.orgdocbrown.info

Table 3: Predicted Vibrational Spectroscopy Data for L-Alanine Cyclobutylmethyl Ester Hydrochloride

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |

| 3300-3000 | N-H stretch (-NH₃⁺) | IR, Raman | Medium-Strong |

| 3000-2850 | C-H stretch (aliphatic) | IR, Raman | Medium-Strong |

| ~1740 | C=O stretch (ester) | IR | Strong |

| ~1580 | N-H bend (-NH₃⁺) | IR | Medium |

| ~1460 | C-H bend (-CH₃, -CH₂-) | IR | Medium |

| 1300-1000 | C-O stretch (ester) | IR | Strong |

| ~900 | Cyclobutane ring mode | IR, Raman | Weak-Medium |

The presence of the ester functional group would be most definitively confirmed by the strong carbonyl (C=O) stretching absorption in the IR spectrum. This band is typically one of the most intense in the spectrum. The C-O stretching vibrations, while also indicative of the ester, can sometimes be more difficult to assign due to overlap with other signals in the fingerprint region.

The cyclobutylmethyl moiety would be identified by the presence of C-H stretching and bending vibrations characteristic of saturated hydrocarbons. More specifically, certain vibrational modes of the cyclobutane ring, such as ring breathing or deformation modes, could potentially be identified in the Raman spectrum, providing a unique signature for this structural feature. osaka-u.ac.jposti.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound. For L-Alanine cyclobutylmethyl ester hydrochloride, HRMS would be used to measure the mass-to-charge ratio (m/z) of the protonated molecular ion, [M+H]⁺, with a high degree of accuracy.

The molecular formula of L-Alanine cyclobutylmethyl ester is C₉H₁₇NO₂. The theoretical exact mass of the corresponding protonated molecule, [C₉H₁₈NO₂]⁺, can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million would provide strong evidence for the proposed elemental composition.

Further structural information could be obtained through tandem mass spectrometry (MS/MS), which would involve the fragmentation of the parent ion. Characteristic fragment ions, such as the loss of the cyclobutylmethyl group or the cleavage of the ester bond, would further corroborate the proposed structure.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby providing a definitive analysis of its absolute configuration. This technique involves directing X-rays onto a single crystal of the compound. The subsequent diffraction pattern is then mathematically decoded to generate a detailed model of the molecular and crystal structure.

For a chiral molecule such as L-Alanine cyclobutylmethyl ester hydrochloride, single-crystal X-ray diffraction would unambiguously confirm the 'L' configuration by establishing the spatial orientation of the substituents around the chiral alpha-carbon. This is crucial for verifying the stereochemical integrity of the synthesis process.

Although the specific crystal structure of L-Alanine cyclobutylmethyl ester hydrochloride is not publicly documented, the crystallographic data of a closely related compound, L-Alanine methyl ester hydrochloride monohydrate , provides a valuable illustrative example of the detailed information that can be obtained. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₁₀NO₂⁺·Cl⁻·H₂O |

| Molecular Weight | 157.60 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 4.9461 (4) |

| b (Å) | 6.0134 (4) |

| c (Å) | 6.6853 (5) |

| α (°) | 101.833 (4) |

| β (°) | 93.533 (3) |

| γ (°) | 92.112 (4) |

| Volume (ų) | 194.00 (2) |

| Z | 1 |

The solid-state structural analysis derived from such data reveals intricate details about intermolecular interactions, including hydrogen bonding, which dictates the packing of molecules in the crystal lattice. In the case of L-Alanine methyl ester hydrochloride monohydrate, the structure exhibits a two-dimensional network formed by intermolecular hydrogen bonds. nih.gov Similarly, for L-Alanine cyclobutylmethyl ester hydrochloride, one would expect to observe hydrogen bonding between the ammonium group, the chloride ion, and the ester's carbonyl oxygen, influencing its physical properties such as melting point and solubility. The conformation of the cyclobutylmethyl group would also be precisely determined, providing insights into the steric and electronic effects of this ester moiety.

Chiroptical Methods for Enantiomeric Excess and Optical Purity Assessment

Chiroptical methods are essential, non-destructive techniques for investigating the stereochemistry of chiral molecules in solution. These methods rely on the differential interaction of chiral substances with polarized light and are fundamental for determining enantiomeric excess (e.e.) and optical purity.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. A plain positive or negative ORD curve can confirm the presence of a single enantiomer.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum typically shows positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. rsc.org The sign and intensity of these Cotton effects are characteristic of a particular enantiomer. For L-alanine derivatives, the carboxyl/ester chromophore typically exhibits a Cotton effect in the far-UV region. rsc.org

The enantiomeric excess of a sample of L-Alanine cyclobutylmethyl ester hydrochloride can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer. While the specific value for the cyclobutylmethyl ester is not reported, data for other L-Alanine esters can be used for context.

| Compound | Specific Rotation ([α]D) | Conditions |

|---|---|---|

| L-Alanine methyl ester hydrochloride | +7.0° | c = 1.6 in methanol, 25°C |

| L-Alanine ethyl ester hydrochloride | +2.5° | c = 2.5 in H₂O, 22°C |

The enantiomeric purity of L-Alanine cyclobutylmethyl ester hydrochloride would be assessed by chiral High-Performance Liquid Chromatography (HPLC), which separates the enantiomers, allowing for their quantification. The CD spectrum would serve as a complementary technique to confirm the identity of the major enantiomer based on the sign of the observed Cotton effect. For instance, studies on alanine-containing peptides have extensively used circular dichroism to characterize their helical structures. nih.gov The principles are directly applicable to the single amino acid ester for confirming its absolute configuration and assessing its purity.

Computational and Theoretical Studies on L Alanine Ester Hydrochlorides

Molecular Dynamics and Docking Simulations for Conformational Analysis and Binding Interactions

Molecular Dynamics (MD) and docking simulations are essential computational methods for exploring the dynamic nature of molecules and their potential interactions with biological targets.

Molecular Docking Simulations Molecular docking predicts the preferred orientation of one molecule (a ligand, such as L-Alanine cyclobutylmethyl ester HCl) when bound to a second molecule (a receptor, typically a protein). This technique is fundamental in drug discovery to screen for potential drug candidates and understand their binding mechanisms. The process involves searching for geometrically and energetically favorable binding poses of the ligand within the receptor's active site. mdpi.com Docking studies on alanine (B10760859) derivatives and other small molecules have been used to predict binding affinities and elucidate binding interactions, such as hydrogen bonds and hydrophobic interactions, with target proteins.

Below is a representative table illustrating the type of data generated from a molecular docking study, showing the binding energies and inhibition constants for a series of hypothetical L-Alanine esters against a target protein.

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |

| L-Alanine methyl ester | -5.2 | 150.7 | TYR82, SER120, GLY121 |

| L-Alanine ethyl ester | -5.5 | 98.5 | TYR82, LEU99, SER120 |

| L-Alanine cyclobutylmethyl ester | -6.8 | 15.2 | TYR82, LEU99, PHE210 |

| L-Alanine benzyl ester | -7.1 | 9.8 | TYR82, PHE210, TRP212 |

| Note: This table contains hypothetical data for illustrative purposes. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to study the electronic structure of molecules and elucidate the mechanisms of chemical reactions. These calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies. researchgate.net

For this compound, quantum calculations are valuable for understanding its reactivity, particularly in reactions like hydrolysis. The hydrolysis of the ester bond is a critical reaction that can affect the compound's stability and bioavailability. Computational studies can map the potential energy surface of the hydrolysis reaction, identifying the energy barriers (activation energies) for different proposed mechanisms (e.g., acid-catalyzed or base-catalyzed hydrolysis). Studies on the hydrolysis of other amino acid active esters have shown that the stability and reaction kinetics are highly dependent on the nature of the side chain and the ester moiety. rsc.org For instance, sterically hindered esters can exhibit different hydrolysis rates compared to less bulky ones. wikipedia.org

Structure-Energy Relationship Analysis of Different Ester Moieties

The structure-activity relationship (SAR) is a central concept in medicinal chemistry that links a molecule's chemical structure to its biological activity. wikipedia.org A key component of this is the structure-energy relationship, which analyzes how variations in molecular structure affect energetic properties like binding affinity and conformational stability.

By computationally comparing a series of L-Alanine esters with different ester moieties (e.g., methyl, ethyl, propyl, cyclobutylmethyl), researchers can quantify the impact of the ester group's size, shape, and hydrophobicity. For example, a study on a homologous series of L-alanine alkyl ester hydrochlorides with long alkyl chains (C9 to C18) found that thermodynamic parameters like transition temperatures and enthalpies exhibited odd-even alternation depending on the chain length, indicating a strong relationship between the alkyl structure and its physical properties. nih.govsigmaaldrich.com The cyclobutylmethyl group in this compound introduces both bulk and a specific three-dimensional geometry. Computational analysis can determine its contribution to the binding free energy, breaking it down into components like electrostatic interactions, van der Waals forces, and solvation energy. This allows for the rational design of new derivatives with potentially improved potency or other desirable properties. researchgate.net

The following table illustrates how different ester groups could hypothetically influence the calculated interaction energy with a receptor active site.

| Ester Moiety | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Solvation Energy (kcal/mol) | Total Binding Energy (kcal/mol) |

| Methyl | -25.4 | -10.1 | 18.5 | -17.0 |

| Isopropyl | -32.8 | -9.5 | 22.1 | -20.2 |

| Cyclobutylmethyl | -45.2 | -11.3 | 28.7 | -27.8 |

| Benzyl | -50.1 | -15.6 | 35.5 | -30.2 |

| Note: This table contains hypothetical data for illustrative purposes. |

Predictive Modeling for Reactivity and Stereoselectivity in Chemical Transformations

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, uses statistical and machine learning methods to build models that can predict the properties of new, unsynthesized molecules. wikipedia.orgdrugdesign.org These models are trained on a dataset of known compounds and their measured activities or properties.

For chemical transformations involving this compound, predictive models can forecast its reactivity in various reactions or its ability to influence the stereoselectivity of a transformation. Stereoselectivity is crucial in synthesizing chiral molecules, and understanding it quantitatively remains a significant challenge. nih.gov Models can be developed using molecular descriptors that encode structural, electronic, and steric features of the molecule. For instance, a QSAR model could be built to predict the rate of a reaction based on descriptors such as the ester's steric hindrance, the partial charge on the carbonyl carbon, and the molecule's dipole moment. These models serve as valuable tools to prioritize synthetic targets and guide the design of experiments, ultimately accelerating the discovery of molecules with desired chemical properties. researchgate.net

Exploration of Derivatives and Analogues Derived from L Alanine Cyclobutylmethyl Ester

Systematic Investigation of Structure-Reactivity and Structure-Property Relationships in L-Alanine Ester Series

The relationship between the structure of a molecule and its reactivity and physical properties is a fundamental concept in chemistry. In the context of L-alanine esters, the nature of the alkyl group attached to the carboxylate function plays a pivotal role in determining these characteristics. By systematically varying this alkyl group, from simple linear chains to more complex branched and cyclic systems, a deeper understanding of these relationships can be achieved.

Research on homologous series of L-alanine alkyl ester hydrochlorides, particularly those with longer, straight carbon chains (from 9 to 18 carbons), has shown that physical properties such as transition temperatures exhibit a clear dependence on the length of the alkyl chain. nih.gov Specifically, differential scanning calorimetry (DSC) studies on these compounds in their dry state have revealed an odd-even alternation in their transition temperatures (Tt), enthalpies (ΔHt), and entropies (ΔSt). nih.gov Compounds with an odd number of carbon atoms in the alkyl chain tend to have higher transition temperatures, while those with an even number of carbons show higher enthalpies and entropies of transition. nih.gov

Detailed Research Findings:

The reactivity of the ester group, particularly its susceptibility to hydrolysis, is a key parameter. The steric hindrance around the carbonyl group, as well as the electronic effects of the alkyl group, influences the rate of this reaction. For instance, bulkier alkyl groups can sterically hinder the approach of a nucleophile, thereby decreasing the rate of hydrolysis.

To illustrate the expected trends in physical properties, the following interactive data table compares the known properties of some common L-alanine esters. The projected values for the cyclobutylmethyl ester are based on theoretical considerations of its increased steric bulk and molecular weight compared to smaller, linear esters.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| L-Alanine methyl ester HCl | C4H10ClNO2 | 139.58 | 109-111 |

| L-Alanine ethyl ester HCl | C5H12ClNO2 | 153.61 | 78-80 |

| L-Alanine isopropyl ester HCl | C6H14ClNO2 | 167.64 | Not available |

| L-Alanine cyclobutylmethyl ester HCl | C8H16ClNO2 | 193.67 | Not available |

Stereoelectronic Effects of Cyclic Alkyl Ester Groups on Molecular Behavior

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactions of molecules, are crucial for understanding the behavior of this compound. The cyclobutyl group, in particular, introduces specific conformational constraints and electronic interactions that differentiate it from acyclic analogues.

The conformation of the cyclobutane (B1203170) ring is not planar but rather exists in a puckered or "folded" state to alleviate some of the torsional strain that would be present in a flat structure. This puckering leads to two distinct positions for substituents: axial and equatorial. The cyclobutylmethyl group attached to the ester oxygen will have its own conformational preferences, which in turn will influence the orientation of the ester group and its interaction with neighboring parts of the molecule.

The reactivity of the ester carbonyl group is influenced by the overlap of the lone pair orbitals on the ester oxygen with the π* antibonding orbital of the C=O bond. The geometry of the cyclobutylmethyl group can affect this orbital overlap. Any conformational constraints that force the ester group into a less favorable orientation for this resonance stabilization could lead to an increase in the reactivity of the carbonyl group towards nucleophiles.

Furthermore, the steric bulk of the cyclobutylmethyl group can play a significant role. In reactions involving the α-carbon of the alanine (B10760859) moiety, the bulky ester group can direct the approach of reagents, leading to specific stereochemical outcomes. This is a common strategy in asymmetric synthesis, where a chiral auxiliary, in this case derived from L-alanine, is used to control the stereochemistry of a new chiral center.

Design and Synthesis of Novel Cyclic and Branched Alkyl Ester Analogues

The insights gained from studying the structure-property and stereoelectronic effects of the cyclobutylmethyl group can be applied to the rational design and synthesis of novel analogues with desired characteristics. By modifying the cyclic and branched alkyl ester groups, it is possible to fine-tune the compound's properties, such as its solubility, stability, and reactivity.

The synthesis of L-alanine esters, including those with more complex alkyl groups, generally follows well-established procedures. A common method involves the Fischer esterification of L-alanine with the corresponding alcohol (in this case, cyclobutylmethanol) in the presence of an acid catalyst, such as hydrogen chloride gas or thionyl chloride. google.comguidechem.com This reaction is typically carried out in an excess of the alcohol, which also serves as the solvent.

For the synthesis of this compound, L-alanine would be reacted with cyclobutylmethanol in the presence of a suitable acid. The reaction proceeds by protonation of the carboxylic acid group of L-alanine, making it more susceptible to nucleophilic attack by the alcohol. Following the reaction, the product is isolated as its hydrochloride salt.

The design of novel analogues could involve:

Varying the ring size: Exploring cyclopentylmethyl or cyclohexylmethyl esters to investigate the effect of ring strain and conformational flexibility.

Introducing branching: Synthesizing esters with branched alkyl chains, such as isobutyl or neopentyl, to systematically study the impact of steric hindrance.

Incorporating heteroatoms: Replacing a carbon atom in the cyclic or branched alkyl group with a heteroatom like oxygen or nitrogen could introduce new hydrogen bonding capabilities and alter the electronic properties of the ester.

These synthetic modifications would allow for a comprehensive exploration of the chemical space around L-Alanine cyclobutylmethyl ester, potentially leading to the discovery of new compounds with interesting and useful properties for various applications in chemistry and materials science.

Q & A

Q. What are the standard synthetic methodologies for L-Alanine cyclobutylmethyl ester HCl, and how are reaction conditions optimized?

The synthesis typically involves coupling L-alanine with cyclobutylmethanol via esterification. A common approach uses carbodiimide-based coupling agents (e.g., EDCI/HOBT) in anhydrous DMF under reflux, with yields influenced by temperature control (e.g., -15°C to 0°C for intermediate steps) . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to minimize side products. For example, reports 100% yield for a methyl ester analog under controlled reflux conditions, suggesting similar protocols may apply .

Q. What analytical techniques are recommended to confirm the identity and purity of this compound?

Key methods include:

- NMR spectroscopy for structural confirmation (e.g., verifying ester linkage and cyclobutyl group integration).

- HPLC with chiral columns to assess enantiomeric purity, critical given the compound’s stereospecific applications .

- Mass spectrometry (ESI-TOF) for molecular weight validation.

- Potentiometric titrations to quantify HCl content, as described in for related alanine esters .

Q. How should this compound be handled and stored to ensure stability?

Store in airtight containers at -20°C to prevent hydrolysis. Avoid prolonged exposure to moisture or high temperatures, as ester bonds are labile under acidic/alkaline conditions. Safety protocols from analogous compounds (e.g., t-butyl esters) recommend using desiccants and inert atmospheres during synthesis .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of this compound?

Racemization is mitigated by:

- Using low temperatures (e.g., -15°C) during coupling steps to reduce kinetic energy-driven epimerization .

- Selecting non-basic coupling agents (e.g., PyBop instead of DCC) to avoid deprotonation at the α-carbon .

- Employing chiral auxiliaries or kinetic resolution techniques, as demonstrated in peptide synthesis for methyl ester analogs .

Q. What strategies address contradictory data in reaction yields when scaling up synthesis?

Discrepancies often arise from heat transfer inefficiencies or solvent polarity changes at larger scales. Solutions include:

- Segmented temperature control : Gradual heating/cooling phases to replicate lab-scale conditions .

- Solvent screening : Testing aprotic solvents (e.g., THF vs. DMF) to optimize solubility and reaction kinetics. highlights DMF’s efficacy in coupling reactions .

- In-line analytics (e.g., FTIR monitoring) to track intermediate formation and adjust parameters in real time.

Q. How does the cyclobutylmethyl ester group influence the compound’s reactivity compared to other esters (e.g., methyl or t-butyl)?

The cyclobutyl group introduces steric hindrance, slowing nucleophilic attacks (e.g., hydrolysis) but potentially enhancing stability in peptide couplings. Comparative studies in show methyl esters hydrolyze faster in aqueous media, whereas bulkier esters like t-butyl require strong acids for cleavage . Cyclobutylmethyl’s intermediate size may balance reactivity and stability, though empirical data specific to this ester are needed.

Q. What are the challenges in achieving high enantiomeric excess (ee) during industrial-scale production?

Key challenges include:

- Catalyst leaching in heterogeneous systems, which reduces ee over time. Homogeneous catalysts (e.g., chiral ligands) may improve consistency but complicate purification.

- Solvent-induced enantiomer partitioning : notes that acetonitrile/water mixtures can alter ee in alanine derivatives during crystallization .

- Process validation : Implementing QbD (Quality by Design) frameworks to map critical process parameters (CPPs) affecting ee, such as pH and mixing efficiency.

Methodological Considerations

- Data Interpretation : Cross-validate NMR and HPLC results to distinguish between impurities and stereoisomers. For example, emphasizes chiral HPLC for detecting <1% enantiomeric contamination in peptide synthesis .

- Contradictory Evidence : Resolve discrepancies in yield or purity by replicating protocols with controlled variables (e.g., solvent grade, humidity). and provide baseline methodologies for troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.